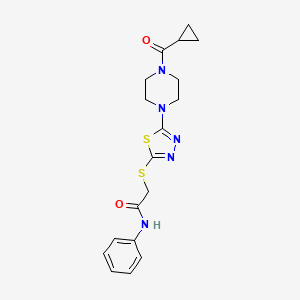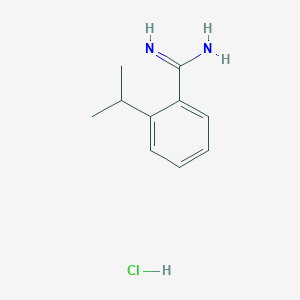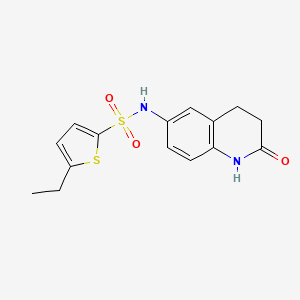![molecular formula C16H15ClN2O B2396170 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole CAS No. 1018125-84-2](/img/structure/B2396170.png)
2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a key component in many functional molecules used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of significant research. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of imidazole derivatives is complex and versatile. The imidazole ring is a key component in many functional molecules and is utilized in a diverse range of applications . The bonds formed during the formation of the imidazole are a crucial aspect of its molecular structure .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. Recent research has highlighted the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .作用机制
The mechanism of action of 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole involves the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In addition, this compound has been shown to enhance the immune response against cancer cells by increasing the expression of major histocompatibility complex (MHC) class I molecules.
实验室实验的优点和局限性
One of the advantages of 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole is its low toxicity, which makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole. One direction is to investigate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to study its effects on epigenetic modifications other than histone acetylation, such as DNA methylation. Finally, the development of more soluble derivatives of this compound may improve its efficacy and ease of administration.
合成方法
The synthesis of 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 4-methyl-1H-benzo[d]imidazole-2-amine in the presence of a base to yield this compound.
科学研究应用
2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, breast, colon, and lung cancer cells. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as gemcitabine and cisplatin.
属性
IUPAC Name |
2-[1-(2-chlorophenoxy)ethyl]-4-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-10-6-5-8-13-15(10)19-16(18-13)11(2)20-14-9-4-3-7-12(14)17/h3-9,11H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYQJCWCCIOQLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C(C)OC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2396092.png)

![(3,3-Difluorocyclobutyl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2396094.png)

![4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2396098.png)
![1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2396099.png)
![2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2396101.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2396103.png)
![9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2396107.png)
![5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2396108.png)
